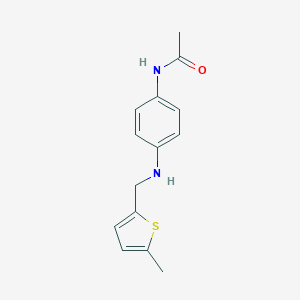
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a thienyl group, which is a sulfur-containing heterocycle, attached to an amino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide typically involves the following steps:
Formation of the thienylmethylamine: This can be achieved by reacting 5-methyl-2-thiophenemethanol with ammonia or an amine under suitable conditions.
Coupling with 4-nitroacetophenone: The thienylmethylamine is then coupled with 4-nitroacetophenone in the presence of a reducing agent to form the intermediate compound.
Reduction and acetylation: The nitro group is reduced to an amino group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acylation can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Acetylated or alkylated products.
Applications De Recherche Scientifique
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a thienyl group.
N-(4-bromophenyl)acetamide: Contains a bromine atom instead of a thienyl group.
N-(4-nitrophenyl)acetamide: Features a nitro group instead of a thienyl group.
Uniqueness
N-(4-(((5-methylthiophen-2-yl)methyl)amino)phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16N2OS |
|---|---|
Poids moléculaire |
260.36g/mol |
Nom IUPAC |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-8,15H,9H2,1-2H3,(H,16,17) |
Clé InChI |
VFAXHMNLZQEHDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C |
Solubilité |
39.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


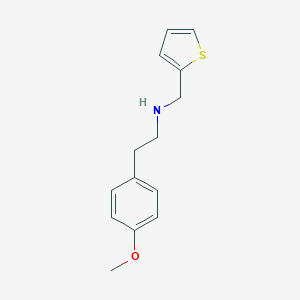
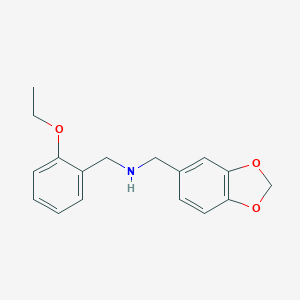
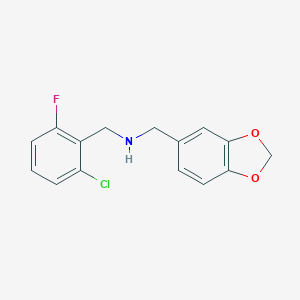
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B502209.png)
![N-tert-butyl-2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B502211.png)
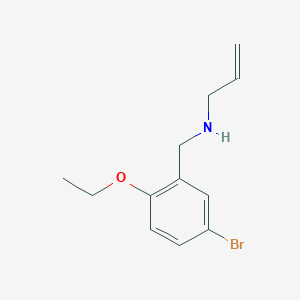
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502215.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502216.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502217.png)
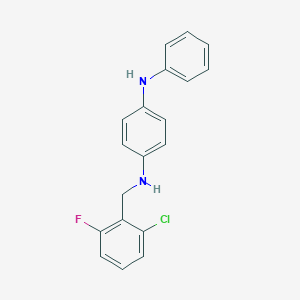
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502221.png)
![{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502222.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B502223.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502224.png)
